molecular formula C17H18ClNO4 B5514675 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide

2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide

Cat. No.: B5514675
M. Wt: 335.8 g/mol
InChI Key: ZGIDAEATDCPNNP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide typically involves multi-step processes. One common synthetic route includes the following steps:

  • Formation of the Benzo[c]chromenone Core: : This step involves the cyclization of appropriate precursors to form the benzo[c]chromenone scaffold.

  • Chlorination: : The resulting benzo[c]chromenone is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

Industrial Production Methods

On an industrial scale, the production methods are optimized for efficiency and yield. Large-scale synthesis might use continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, to ensure a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can convert the ketone group into alcohol.

  • Substitution: : The chlorine atom in the compound makes it amenable to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions (e.g., solvents like dimethyl sulfoxide (DMSO) and catalysts like triethylamine).

Major Products

  • Oxidation: : Produces oxo derivatives with enhanced reactivity.

  • Reduction: : Forms alcohol derivatives.

  • Substitution: : Generates a variety of substituted products, depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used as building blocks for the synthesis of more complex molecules.

  • Catalysis: : Acts as a catalyst or catalyst precursor in various organic reactions.

Biology

  • Enzyme Inhibition: : Functions as an inhibitor for specific enzymes involved in biological pathways.

Medicine

  • Drug Development: : Potential lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

  • Material Science: : Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The compound’s mechanism of action is closely linked to its chemical structure:

  • Molecular Targets: : It can interact with various molecular targets such as enzymes and receptors.

  • Pathways Involved: : It affects specific biochemical pathways by inhibiting enzyme activity or modulating receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-diethylacetamide

  • 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]-N,N-dimethylacetamide

Uniqueness

What sets 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specialized applications that similar compounds might not be suitable for.

Properties

IUPAC Name

2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-19(2)16(20)9-22-15-8-14-12(7-13(15)18)10-5-3-4-6-11(10)17(21)23-14/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIDAEATDCPNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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